molecular formula C6H11ClN2O2 B1288984 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride CAS No. 73839-06-2

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride

Cat. No.: B1288984
CAS No.: 73839-06-2
M. Wt: 178.62 g/mol
InChI Key: XABIMORGEXTPEY-UHFFFAOYSA-N
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Description

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride: is a chemical compound with the molecular formula C6H11ClN2O2 and a molecular weight of 178.62 g/mol . It is a white to yellow solid that is typically stored at +4°C . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride typically involves the reaction of 3-amino-3-methylpiperidine-2,6-dione with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in the desired form .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can also be used as a precursor for the synthesis of biologically active molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of various chemical products. It may also be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

    3-Amino-3-Methylpiperidine-2,6-Dione: This compound is similar but lacks the hydrochloride group.

    3-Amino-2,6-Dioxopiperidine: This compound has a similar piperidine structure but different functional groups.

    3-Methylpiperidine-2,6-Dione: This compound is similar but lacks the amino group.

Uniqueness: 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride is unique due to the presence of both the amino and hydrochloride groups, which confer specific chemical properties and reactivity. These features make it valuable for various scientific and industrial applications .

Properties

IUPAC Name

3-amino-3-methylpiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-6(7)3-2-4(9)8-5(6)10;/h2-3,7H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABIMORGEXTPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73839-06-2
Record name 3-amino-3-methylpiperidine-2,6-dione hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Benzyloxycarbonyl-α-amino-α-methylglutarimide (2.3 g, 8.3 mmol) was dissolved in ethanol (200 mL) with gentle heat and the resulting solution allowed to cool to room temperature. To this solution was added 4N hydrochloric acid (3 mL) followed by 10% Pd/C (0.4 g). The mixture was hydrogenated in a Parr apparatus under 50 psi of hydrogen for 3 hours. To the mixture was added water (50 mL) to dissolve the product. This mixture was filtered through a Celite pad which was washed with water (50 mL). The filtrate was concentrated in vacuo to afford a solid residue. The solid was slurried in ethanol (20 mL) for 30 min. The slurry was filtered to afford 1.38 g (93%) of α-amino-α-methylglutarimide hydrochloride as a white solid: 1H NMR (DMSO-d6) δ 11.25 (s, 1H), 8.92 (s, 3H), 2.84-2.51 (m, 2H), 2.35-2.09 (m, 2H), 1.53 (s, 3H); HPLC, Waters Nova-Pak C18 column, 4 micron, 1 mL/min, 240 nm, 20/80 CH3CN/0.1% H3PO4(aq), 1.03 min (94.6%).
Name
N-Benzyloxycarbonyl-α-amino-α-methylglutarimide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

N-Benzyloxycarbonyl-α-amino-α-methylglutarimide (2.3 g, 8.3 mmol) was dissolved in ethanol (200 mL) with gentle heat and the resulting solution allowed to cool to room temperature. To this solution was added 4N hydrochloric acid (3 mL) followed by 10% Pd/C (0.4 g). The mixture was hydrogenated in a Parr apparatus under 50 psi of hydropen for 3 hours. To the mixture was added water (50 mL) to dissolve the product. This mixture was filtered through a Celite pad which was washed with water (50 mL). The filtrate was concentrated in vacuo to afford a solid residue. The solid was slurried in ethanol (20 mL) for 30 min. The slurry was filtered to afford 1.38 g (93%) of α-amino-α-methylglutarimide hydrochloride as a white solid: 1H NMR (DMSO-d6) δ11.25 (s, 1H), 8.92 (s, 3H), 2.84-2.51 (m, 2H), 2.35-2.09 (m, 2H), 1.53 (s, 3H); HPLC, Waters Nova-Pak C18 column, 4 micron, 1 mL/min, 240 nm, 20/80 CH3CN/0.1% H3PO4(aq), 1.03 min (94.6%).
Name
N-Benzyloxycarbonyl-α-amino-α-methylglutarimide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Five

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